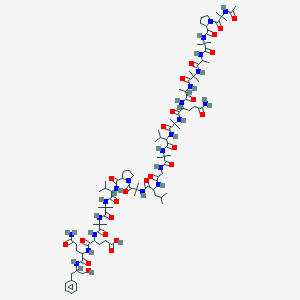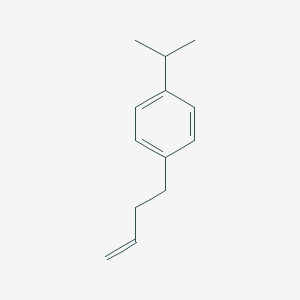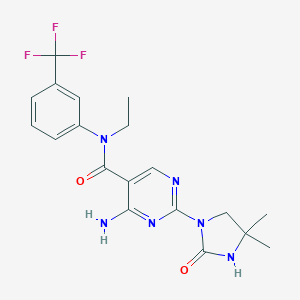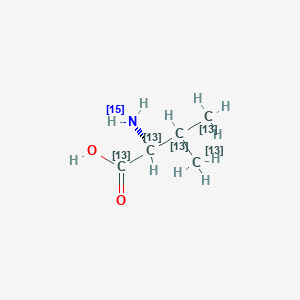
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate, commonly known as ATP-Azide, is a modified form of adenosine triphosphate (ATP) that has been widely used in scientific research. This modified nucleotide has a photo-reactive azide group attached to its phenacyl thioether moiety, which allows it to be used as a tool for studying various biological processes.
作用机制
The mechanism of action of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the photochemical reaction of the azide group with nearby biomolecules, such as proteins or nucleic acids. Upon exposure to light, the azide group undergoes a cycloaddition reaction with the nearby biomolecule, forming a covalent bond. This covalent bond can then be used to study the interaction between this compound and the biomolecule of interest.
Biochemical and physiological effects:
This compound-Azide has been shown to have minimal biochemical and physiological effects on cells and tissues. Its modification of this compound does not significantly alter the function of this compound in biological systems, and it has been shown to be non-toxic and non-immunogenic.
实验室实验的优点和局限性
The advantages of using 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in lab experiments include its ability to selectively label biomolecules with minimal interference to their function, its photo-reactive nature, and its ease of use. However, the limitations of using this compound-Azide include its relatively high cost, its potential for non-specific labeling, and the need for specialized equipment for photo-activation.
未来方向
There are several potential future directions for the use of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide in scientific research. These include the development of new labeling techniques using this compound-Azide, the use of this compound-Azide in the study of this compound-dependent processes in living cells, and the development of new photo-reactive nucleotides for use in biological systems.
In conclusion, this compound-Azide is a modified form of this compound that has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, and its minimal biochemical and physiological effects make it a useful tool in lab experiments. With ongoing research and development, this compound-Azide has the potential to be used in new and innovative ways in the study of biological systems.
合成方法
The synthesis of 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide involves the modification of this compound by attaching an azide group to its phenacyl thioether moiety. This modification can be achieved using various chemical methods, including the use of azide-containing reagents and catalysts. The resulting this compound-Azide can then be purified using chromatography techniques to obtain a pure sample.
科学研究应用
5-((4-Azidophenacyl)thio)cytidine-5'-triphosphate-Azide has been widely used in scientific research as a tool for studying various biological processes. Its photo-reactive azide group allows it to be used in a range of applications, including protein labeling, protein-protein interaction studies, and nucleic acid labeling. This compound-Azide has also been used in the study of this compound-dependent processes, such as 5-((4-Azidophenacyl)thio)cytidine-5'-triphosphatease activity and this compound-dependent transport.
属性
CAS 编号 |
149891-83-8 |
|---|---|
分子式 |
C17H21N6O15P3S |
分子量 |
674.4 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-[4-amino-5-[2-(4-azidophenyl)-2-oxoethyl]sulfanyl-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H21N6O15P3S/c18-15-12(42-7-10(24)8-1-3-9(4-2-8)21-22-19)5-23(17(27)20-15)16-14(26)13(25)11(36-16)6-35-40(31,32)38-41(33,34)37-39(28,29)30/h1-5,11,13-14,16,25-26H,6-7H2,(H,31,32)(H,33,34)(H2,18,20,27)(H2,28,29,30)/t11-,13-,14-,16-/m1/s1 |
InChI 键 |
GFOKTJKDALJCDV-XKVFNRALSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
规范 SMILES |
C1=CC(=CC=C1C(=O)CSC2=CN(C(=O)N=C2N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-] |
同义词 |
5-((4-azidophenacyl)thio)cytidine-5'-triphosphate 5-APAS-CTP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



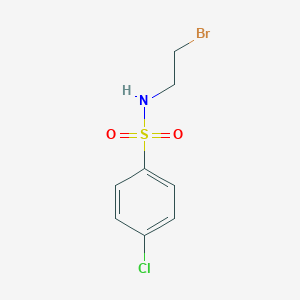


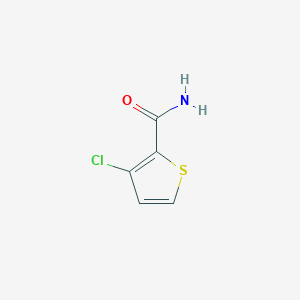
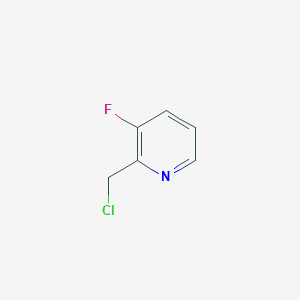
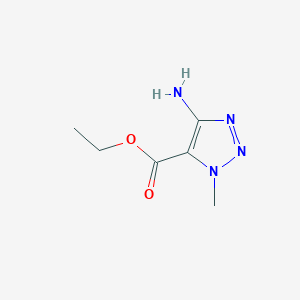
![2-(cyclopentylmethyl)-1H-benzo[d]imidazole](/img/structure/B136299.png)

![4-(2-{2-Chloro-3-[2-(1-ethylquinolin-4(1H)-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-1-ethylquinolin-1-ium bromide](/img/structure/B136304.png)
